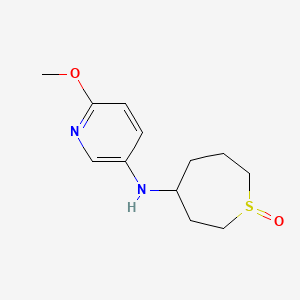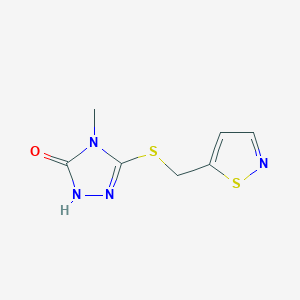![molecular formula C14H20FNO3 B6983856 1-[(4-Fluorophenyl)methyl]-4,4-dimethoxypiperidin-3-ol](/img/structure/B6983856.png)
1-[(4-Fluorophenyl)methyl]-4,4-dimethoxypiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluorophenyl)methyl]-4,4-dimethoxypiperidin-3-ol is a chemical compound that features a piperidine ring substituted with a 4-fluorophenylmethyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-4,4-dimethoxypiperidin-3-ol typically involves the reaction of 4-fluorobenzyl chloride with 4,4-dimethoxypiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methyl]-4,4-dimethoxypiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the methoxy groups to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 4-fluorophenylmethanol or 4-fluorophenylmethane.
Substitution: Formation of 4-aminophenylmethyl or 4-thiophenylmethyl derivatives.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-4,4-dimethoxypiperidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-4,4-dimethoxypiperidin-3-ol involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Similar structure but lacks the piperidine ring and methoxy groups.
4-Fluorophenylmethanol: Similar structure but lacks the piperidine ring and methoxy groups.
Flunarizine: Contains a piperazine ring and is used as a calcium channel blocker
Uniqueness
1-[(4-Fluorophenyl)methyl]-4,4-dimethoxypiperidin-3-ol is unique due to its combination of a piperidine ring with a 4-fluorophenylmethyl group and two methoxy groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4,4-dimethoxypiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-18-14(19-2)7-8-16(10-13(14)17)9-11-3-5-12(15)6-4-11/h3-6,13,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTXNINNRJHQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1O)CC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[[[(1R,10S)-14-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trienyl]amino]methyl]piperidin-1-yl]ethanone](/img/structure/B6983790.png)
![tert-butyl N-[1-[1-[(3-methyl-1,2-oxazol-5-yl)methylamino]ethyl]cyclopropyl]carbamate](/img/structure/B6983803.png)
![2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B6983806.png)
![3-Methyl-1-[(1-methylsulfonylazetidin-3-yl)methyl]-5-nitroindazole](/img/structure/B6983813.png)
![(1R,10S)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)tricyclo[8.3.1.03,8]tetradeca-3,5,7-trien-14-amine](/img/structure/B6983816.png)
![1-[(3-Methoxyspiro[3.3]heptan-1-yl)amino]cyclopropane-1-carboxamide](/img/structure/B6983818.png)

![N-[(1-methylsulfonylazetidin-3-yl)methoxy]-4-phenylbutanamide](/img/structure/B6983830.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-(3-methyl-5-nitroindazol-1-yl)acetamide](/img/structure/B6983835.png)
![2-(3-chloro-4-fluorophenoxy)-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide](/img/structure/B6983844.png)
![N-(2-methylpropylcarbamoyl)-2-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazin-1-yl]propanamide](/img/structure/B6983852.png)
![5-(4-Fluorophenyl)-5-methyl-3-[2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B6983853.png)
![1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4,4-dimethoxypiperidin-3-ol](/img/structure/B6983859.png)
